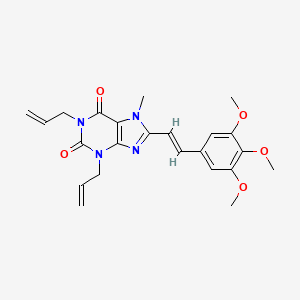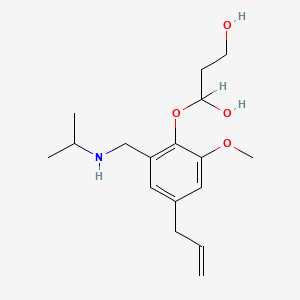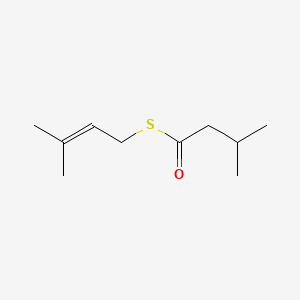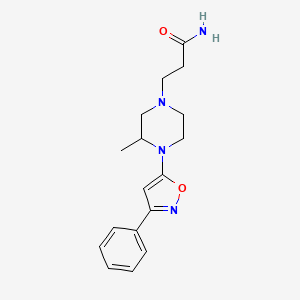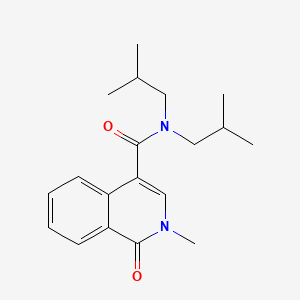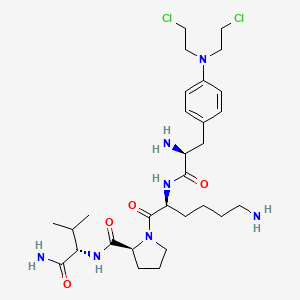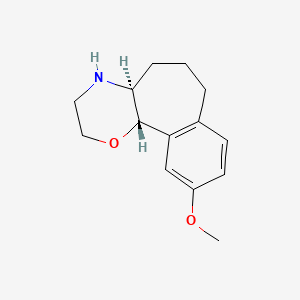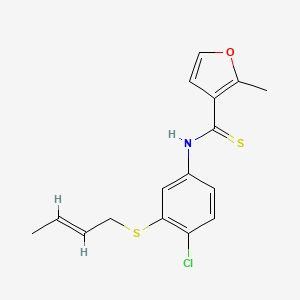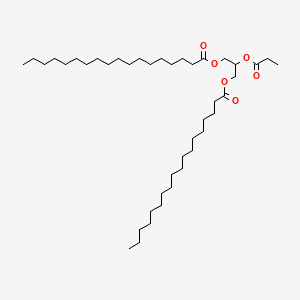
Glyceryl distearate 2-propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceryl distearate 2-propionate: is a chemical compound that belongs to the class of glycerolipids. It is an ester formed from glycerol, stearic acid, and propionic acid. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and food industries, due to its emulsifying and stabilizing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glyceryl distearate 2-propionate can be synthesized through the esterification of glycerol with stearic acid and propionic acid. The reaction typically involves heating glycerol with stearic acid and propionic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Glyceryl distearate 2-propionate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Glycerol, stearic acid, and propionic acid.
Oxidation: Peroxides and other oxidation products.
Reduction: Alcohols and acids corresponding to the ester bonds.
Aplicaciones Científicas De Investigación
Glyceryl distearate 2-propionate has several scientific research applications:
Pharmaceuticals: It is used as an excipient in drug formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.
Food Industry: It is used as an emulsifier in food products to improve the consistency and shelf-life of processed foods.
Nanotechnology: this compound is used in the preparation of nanostructured lipid carriers for drug delivery applications.
Mecanismo De Acción
The mechanism of action of glyceryl distearate 2-propionate involves its ability to form stable emulsions and enhance the solubility of hydrophobic compounds. In drug delivery systems, it helps in the encapsulation of active pharmaceutical ingredients, protecting them from degradation and improving their bioavailability. The compound interacts with lipid membranes, facilitating the transport of encapsulated drugs across biological barriers .
Comparación Con Compuestos Similares
Glyceryl stearate: Similar to glyceryl distearate 2-propionate but lacks the propionate group.
Glyceryl monostearate: Contains only one stearic acid molecule and is used as an emulsifier and thickening agent.
Glyceryl tristearate: Contains three stearic acid molecules and is used in food and cosmetic formulations.
Uniqueness: this compound is unique due to the presence of the propionate group, which imparts specific emulsifying and stabilizing properties. This makes it particularly useful in formulations where enhanced stability and solubility are required .
Propiedades
Número CAS |
136552-27-7 |
|---|---|
Fórmula molecular |
C42H80O6 |
Peso molecular |
681.1 g/mol |
Nombre IUPAC |
(3-octadecanoyloxy-2-propanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C42H80O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(44)46-37-39(48-40(43)6-3)38-47-42(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h39H,4-38H2,1-3H3 |
Clave InChI |
OGIHMAJVGSXTGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
